molecular formula C19H21NOS B10887840 2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone

2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone

Cat. No.: B10887840
M. Wt: 311.4 g/mol
InChI Key: BDDBCGYGOUTLKD-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone is an organic compound that features a piperidine ring, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone typically involves the reaction of piperidine with a phenylsulfanyl-substituted ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(phenylsulfanyl)-1-(morpholin-4-yl)ethanone
  • 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-Phenyl-2-(phenylsulfanyl)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C19H21NOS/c21-19(20-14-8-3-9-15-20)18(16-10-4-1-5-11-16)22-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

BDDBCGYGOUTLKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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